molecular formula C7H10OS B8432282 (4-Ethyl-2-thienyl)methanol

(4-Ethyl-2-thienyl)methanol

Cat. No.: B8432282
M. Wt: 142.22 g/mol
InChI Key: PPTBORVTNMLJHR-UHFFFAOYSA-N
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Description

(4-Ethyl-2-thienyl)methanol is a thiophene derivative featuring a methanol (-CH2OH) group at the 2-position and an ethyl (-C2H5) substituent at the 4-position of the aromatic heterocyclic ring. Thiophene-based alcohols are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science.

Thiophene derivatives are valued for their electron-rich aromatic systems, which enable diverse functionalization. The ethyl group in this compound likely enhances lipophilicity compared to smaller substituents (e.g., methyl or ethynyl), influencing solubility and interaction with biological targets.

Properties

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

(4-ethylthiophen-2-yl)methanol

InChI

InChI=1S/C7H10OS/c1-2-6-3-7(4-8)9-5-6/h3,5,8H,2,4H2,1H3

InChI Key

PPTBORVTNMLJHR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (4-Ethyl-2-thienyl)methanol with structurally related compounds:

Compound Name Molecular Formula Substituent on Thiophene Molecular Weight (g/mol) Key Properties
This compound* C7H10OS Ethyl (-C2H5) 142.21 Higher lipophilicity; moderate polarity
(4-Ethynylthiophen-2-yl)methanol C7H6OS Ethynyl (-C≡CH) 138.19 Electron-deficient due to sp-hybridization; lower solubility in polar solvents
1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone C15H14O3S Methylphenyl, sulfonyl 274.34 Planar aromatic system; strong hydrogen-bond acceptor
Tyrosol (2-(4-Hydroxyphenyl)ethanol) C8H10O2 Hydroxyphenyl 138.16 High polarity; antioxidant properties

*Calculated properties based on structural analogs.

Key Observations:
  • Ethynyl groups introduce rigidity and electron-withdrawing effects, altering reactivity in cross-coupling reactions .
  • Hydrogen Bonding: The methanol group in this compound enables hydrogen bonding, similar to tyrosol, but with reduced polarity due to the ethyl group .

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